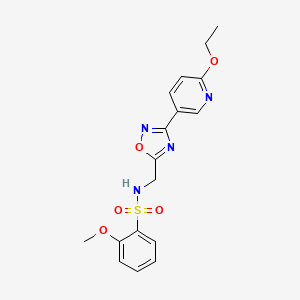![molecular formula C18H15N5O2 B2618259 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-41-3](/img/structure/B2618259.png)
6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary target of 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one affects the cell cycle progression pathway . This disruption leads to a halt in the G1-S transition, preventing DNA replication and, consequently, cell division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one’s action is a significant reduction in cell proliferation . It achieves this by inducing alterations in cell cycle progression and apoptosis within cells .
Biochemische Analyse
Biochemical Properties
6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 6-Benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one exerts its effects through binding interactions with CDK2 . This interaction leads to the inhibition of CDK2, which in turn can lead to changes in gene expression and cell cycle progression .
Vorbereitungsmethoden
The synthesis of 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by cyclization with hot formamide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolopyrimidines, such as:
- 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline
Compared to these compounds, 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
6-benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-5-8-14(10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIOHRJKZAKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2618176.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)

![1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine](/img/structure/B2618185.png)


![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)


![3-(2-{5-[(4-methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenyl)-1-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2618193.png)


![2-(4-acetylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
